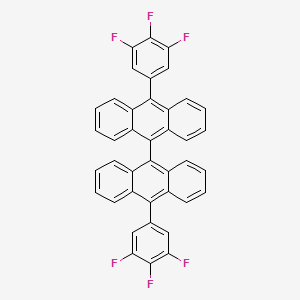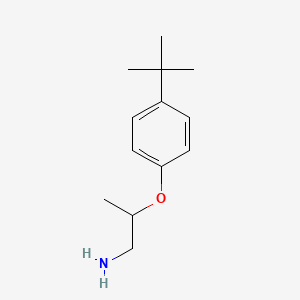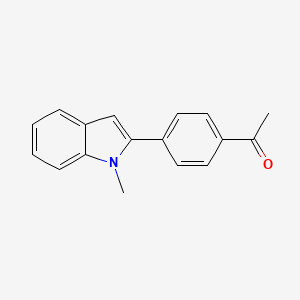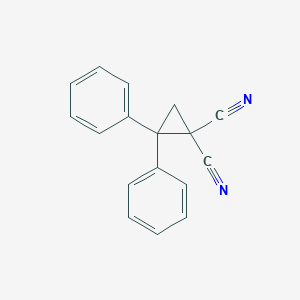
10,10'-Bis(3,4,5-trifluorophenyl)-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features two anthracene units connected through a central bond, with each anthracene unit substituted with trifluorophenyl groups. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units with trifluorophenyl groups. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the reaction of a boronic acid derivative of anthracene with a trifluorophenyl halide in the presence of a palladium catalyst.
Stille Coupling Reaction: Similar to the Suzuki method, this reaction uses a stannane derivative of anthracene and a trifluorophenyl halide with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity. This could include:
High-Pressure Reactors: To enhance reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene or trifluorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene or trifluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene exerts its effects involves interactions with molecular targets and pathways. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Electron Transfer: Participation in redox reactions due to its conjugated structure.
Fluorine Interactions: The presence of fluorine atoms can influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bianthracene: Lacks the trifluorophenyl substitution, resulting in different reactivity and properties.
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without fluorine atoms, leading to lower stability and different applications.
Propriétés
Formule moléculaire |
C40H20F6 |
|---|---|
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
9-(3,4,5-trifluorophenyl)-10-[10-(3,4,5-trifluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H20F6/c41-31-17-21(18-32(42)39(31)45)35-23-9-1-5-13-27(23)37(28-14-6-2-10-24(28)35)38-29-15-7-3-11-25(29)36(26-12-4-8-16-30(26)38)22-19-33(43)40(46)34(44)20-22/h1-20H |
Clé InChI |
ZBLKMRSNWURQJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=C(C(=C7)F)F)F)C8=CC(=C(C(=C8)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)


![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)




![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)

